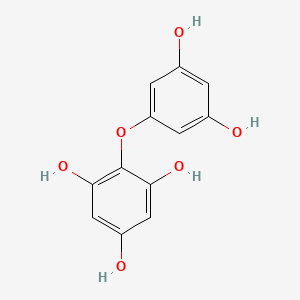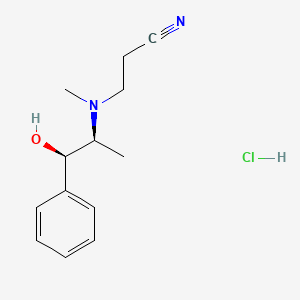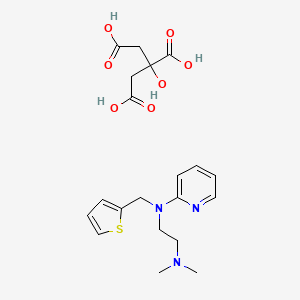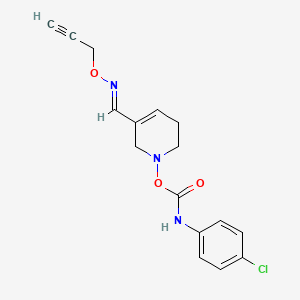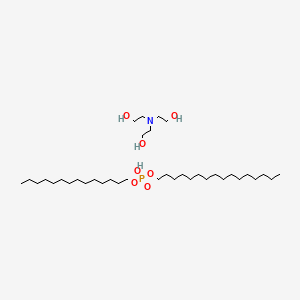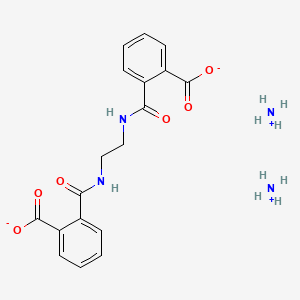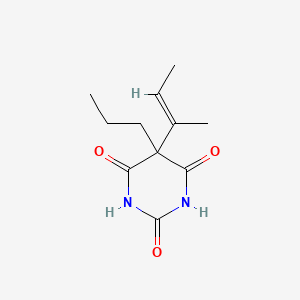![molecular formula C27H55O4P B12712407 [(E)-21-methyldocos-8-enyl] 2-methylpropyl hydrogen phosphate](/img/structure/B12712407.png)
[(E)-21-methyldocos-8-enyl] 2-methylpropyl hydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(E)-21-methyldocos-8-enyl] 2-methylpropyl hydrogen phosphate is a complex organic compound with a unique structure It is characterized by a long aliphatic chain with a phosphate group attached, making it a significant molecule in various chemical and biological processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-21-methyldocos-8-enyl] 2-methylpropyl hydrogen phosphate typically involves multiple steps. One common method includes the esterification of a long-chain alcohol with a phosphate ester. The reaction conditions often require the presence of a catalyst, such as sulfuric acid, and the reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. The use of continuous reactors and advanced purification techniques ensures high yield and purity of the final product. The process is optimized to minimize waste and energy consumption, making it economically viable for large-scale production.
化学反応の分析
Types of Reactions
[(E)-21-methyldocos-8-enyl] 2-methylpropyl hydrogen phosphate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nucleophiles in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted phosphates.
科学的研究の応用
[(E)-21-methyldocos-8-enyl] 2-methylpropyl hydrogen phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying esterification and phosphorylation reactions.
Biology: The compound is studied for its role in cellular processes, particularly in membrane biology and signal transduction.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and pathways.
Industry: It is used in the production of surfactants, lubricants, and other specialty chemicals.
作用機序
The mechanism by which [(E)-21-methyldocos-8-enyl] 2-methylpropyl hydrogen phosphate exerts its effects involves its interaction with specific molecular targets. The phosphate group can participate in phosphorylation reactions, which are crucial in signal transduction pathways. The long aliphatic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and function.
類似化合物との比較
Similar Compounds
- [(E)-21-methyldocos-8-enyl] phosphate
- [(E)-21-methyldocos-8-enyl] 2-methylpropyl dihydrogen phosphate
- [(E)-21-methyldocos-8-enyl] 2-methylpropyl diphosphate
Uniqueness
[(E)-21-methyldocos-8-enyl] 2-methylpropyl hydrogen phosphate is unique due to its specific structure, which combines a long aliphatic chain with a phosphate ester. This combination imparts distinct chemical and physical properties, making it valuable in various applications. Its ability to undergo multiple types of chemical reactions and its role in biological processes further highlight its uniqueness compared to similar compounds.
特性
分子式 |
C27H55O4P |
|---|---|
分子量 |
474.7 g/mol |
IUPAC名 |
[(E)-21-methyldocos-8-enyl] 2-methylpropyl hydrogen phosphate |
InChI |
InChI=1S/C27H55O4P/c1-26(2)23-21-19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20-22-24-30-32(28,29)31-25-27(3)4/h8,10,26-27H,5-7,9,11-25H2,1-4H3,(H,28,29)/b10-8+ |
InChIキー |
QJXOPYYXIPHODO-CSKARUKUSA-N |
異性体SMILES |
CC(C)CCCCCCCCCCC/C=C/CCCCCCCOP(=O)(O)OCC(C)C |
正規SMILES |
CC(C)CCCCCCCCCCCC=CCCCCCCCOP(=O)(O)OCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3S,3aR,6S,6aS)-3-[4-[3-(6,7-dimethylbenzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12712330.png)

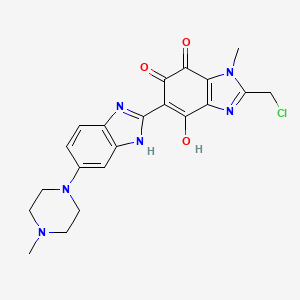

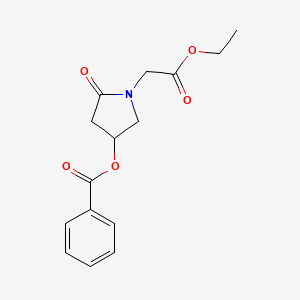

![(8Z,9Z,11Z,12Z)-N-[2-[4,5-Dihydro-2-(heptadeca-8,11-dienyl)-1H-imidazol-1-YL]ethyl]octadeca-9,12-dien-1-amide](/img/structure/B12712354.png)
